(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
CAS No.: 1354942-11-2
Cat. No.: VC11718850
Molecular Formula: C18H17ClO
Molecular Weight: 284.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354942-11-2 |
|---|---|
| Molecular Formula | C18H17ClO |
| Molecular Weight | 284.8 g/mol |
| IUPAC Name | (E)-1-(2-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C18H17ClO/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13H,1-2H3/b12-9+ |
| Standard InChI Key | SGSVSVUWKFRTGN-FMIVXFBMSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
| SMILES | CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Basic Properties
IUPAC Name:
(E)-1-(2-Chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Molecular Formula: C₁₈H₁₇ClO
Molecular Weight: 284.8 g/mol
CAS Registry Number: 1354942-11-2
SMILES Notation: CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl
The compound features a central propenone group (CH=CH-C=O) linking two aromatic rings: a 2-chlorophenyl group and a 4-isopropylphenyl group. The (2E) designation confirms the trans configuration of the double bond in the propenone moiety.
| Property | Value | Source |
|---|---|---|
| Exact Mass | 284.097 g/mol | |
| Topological Polar Surface Area | 17.1 Ų | |
| LogP (Partition Coefficient) | 4.24 |
Structural and Crystallographic Features
X-ray crystallography reveals critical insights into the molecule’s three-dimensional conformation. In the solid state, the compound adopts a non-planar geometry due to steric and electronic interactions between substituents:
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Dihedral Angles:
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Crystal System: Monoclinic
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Unit Cell Parameters:
These structural distortions influence packing efficiency and intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking, which stabilize the crystal lattice .
The LogP value of 4.24 suggests high lipophilicity, aligning with its potential membrane permeability in biological systems.
Research Applications and Biological Relevance
Chalcone derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. While direct studies on this compound are sparse, its structural analogs exhibit notable activities:
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Antimicrobial Activity: Chalcones with electron-withdrawing groups (e.g., chlorine) demonstrate enhanced efficacy against Gram-positive bacteria .
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Anticancer Potential: α,β-unsaturated ketones can inhibit tubulin polymerization, disrupting cancer cell proliferation .
Table 1: Comparative Bioactivity of Chalcone Derivatives
| Compound | IC₅₀ (Cancer Cells) | Antibacterial Zone of Inhibition (mm) |
|---|---|---|
| Target Compound | Under investigation | Under investigation |
| (E)-1-(4-Chlorophenyl) analog | 12.4 µM | 14.3 (vs. S. aureus) |
| NSC 139717 (analog) | 8.9 µM | 18.1 (vs. E. coli) |
Computational and Theoretical Studies
Density functional theory (DFT) calculations predict the following electronic properties:
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Electrostatic Potential: Partial negative charge on the carbonyl oxygen, facilitating hydrogen bonding .
These features are critical for understanding interaction mechanisms with biological targets or materials surfaces.
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